Palustrin-2LTa
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
SLWENFKNAGKQFILNILDKIRCRVAGGCRT |
Origin of Product |
United States |
Natural Occurrence and Biological Origin of Palustrin 2lta
Identification in Anuran Skin Secretions
Palustrin-2LTa is a naturally occurring peptide identified within the complex skin secretions of anurans (frogs and toads). These secretions are a rich source of a wide variety of bioactive compounds, which serve multiple functions essential for the amphibian's survival. The skin is a critical organ for amphibians, involved in respiration, hydration, and defense against predators and pathogens mdpi.comcambridge.org. Glands within the skin, particularly the granular glands, produce and excrete these chemical cocktails when the animal is under stress or threat cambridge.org. This compound belongs to a class of molecules known as antimicrobial peptides (AMPs), which are a key component of the innate immune system of many organisms, including amphibians csbj.orgnih.govqub.ac.uk.
Scientific research has successfully isolated and identified this compound from the skin secretions of specific frog species. A notable bio-source is the Kuatun frog, belonging to the genus Hylarana.
A closely related peptide, sharing 96% identity with this compound, has been identified from the same species, Hylarana latouchii (the Kuatun frog) csbj.orgqub.ac.uk. This discovery underscores the importance of this genus as a source of these particular peptides.
Table 1: Documented Amphibian Bio-Sources of this compound and Related Peptides
| Peptide | Genus | Species | Common Name |
|---|---|---|---|
| This compound | Hylarana | Hylarana latouchii | Kuatun Frog / Broad-folded Frog |
| Palustrin-2LTb (96% identity) | Hylarana | Hylarana latouchii | Kuatun Frog / Broad-folded Frog |
The primary biological role of this compound in its amphibian host is as an agent of chemical defense. As an antimicrobial peptide (AMP), it forms a crucial part of the frog's innate immune system, providing a rapid, first-line defense against a broad spectrum of pathogenic microorganisms nih.gov. Amphibian skin is constantly exposed to a microbe-rich environment, making it vulnerable to infections. The secretion of AMPs like this compound onto the skin surface provides immediate protection against potential bacterial and fungal pathogens nih.govcabidigitallibrary.org.
Methodologies for Natural Secretion Procurement
The study of this compound and other bioactive compounds from amphibian skin relies on the collection of natural secretions. Over time, methodologies have evolved to prioritize the well-being of the animals, focusing on ethical and non-lethal approaches that allow for the sustainable study of these natural products researchgate.net.
Modern research emphasizes the use of non-invasive and humane techniques to procure skin secretions for analysis. These methods are designed to minimize stress and harm to the amphibians, often allowing for their release back into their natural habitat after the sample is collected mdpi.com.
Commonly employed ethical techniques include:
Mild Stimulation: This technique involves gently massaging the dorsal skin of the amphibian, which is often sufficient to induce the release of secretions from the granular glands mdpi.com.
Immersion Baths: Salamanders and some frogs can be briefly submerged in a shallow bath of purified water or a specific collection solution kglmeridian.com. The secreted peptides diffuse into the solution, which is then collected for analysis. This method avoids excessive handling kglmeridian.com.
Gentle Manual Compression: For some species, particularly toads with prominent parotoid glands, gentle manual compression of the glands is used to express the secretion mdpi.com. It is recommended to allow for a recovery period of several weeks between collections from the same animal to ensure its welfare mdpi.com.
These methods stand in contrast to older, more harmful techniques and reflect a growing commitment in the scientific community to ethical animal research practices.
Table 2: Summary of Non-Invasive Secretion Collection Techniques
| Technique | Description | Applicable Genera (Examples) |
|---|---|---|
| Mild Stimulation / Massage | Gently rubbing the skin surface to induce secretion without causing harm. | Agalychnis mdpi.com |
| Immersion / Washing | Placing the animal in a solution for a short period to collect diffused secretions. | Notophthalmus, Desmognathus kglmeridian.com |
| Gentle Manual Compression | Applying light pressure to specialized glands (e.g., parotoid) to release venom/secretion. | Bufo mdpi.com |
Isolation and Purification Methodologies for Palustrin 2lta
Advanced Chromatographic Separations
Chromatography is a foundational technique for the purification of peptides. It operates by passing a mixture through a stationary phase, where individual components separate based on their differential interactions with this phase. For Palustrin-2LTa, advanced liquid chromatography methods are employed to achieve the high degree of purity required for subsequent analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and high-resolution technique essential for the purification and analysis of peptides like this compound. nih.govhplc.eu This method separates molecules based on their hydrophobicity. springernature.com The stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. In the initial stages, peptides in the sample bind to the hydrophobic surface of the column. springernature.com
Elution is typically achieved by using a gradient, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. springernature.com As the mobile phase becomes more nonpolar, peptides desorb from the stationary phase and elute in order of increasing hydrophobicity. springernature.com This technique was instrumental in analyzing the mature antimicrobial peptides, including this compound, from frog skin secretions. nih.govcnjournals.com The high resolving power of RP-HPLC allows for the separation of closely related peptides, even those differing by a single amino acid. hplc.eu
Table 1: Typical Parameters for Peptide Separation via RP-HPLC
| Parameter | Description | Common Choice for Peptides |
|---|---|---|
| Stationary Phase (Column) | The solid support to which the hydrophobic ligands are attached. | C18 or C8 silica-based columns with wide pores (e.g., 300 Å) are standard for peptides and proteins. |
| Mobile Phase A | The aqueous phase used to initially bind the sample to the column. | Water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | The organic solvent used to elute the bound peptides. | Acetonitrile with 0.1% TFA. Isopropanol is sometimes used for very hydrophobic proteins. hplc.eu |
| Elution Method | The process by which the mobile phase composition is changed to release peptides. | Gradient elution (a gradual increase in Mobile Phase B concentration) is most common for complex mixtures. springernature.com |
| Detection | The method for visualizing the separated peptides as they elute. | UV absorbance, typically at wavelengths of 214 nm (peptide backbone) and 280 nm (aromatic residues). |
Size-Exclusion Chromatography (SEC), also known as gel filtration, is another critical technique in peptide purification. itwreagents.comcytivalifesciences.com.cn Unlike RP-HPLC, SEC separates molecules based on their size and shape (hydrodynamic radius). labmanager.com The stationary phase consists of porous beads. patsnap.com Larger molecules are unable to enter these pores and thus travel a shorter path through the column, eluting first. patsnap.com Smaller molecules can enter the pores, taking a longer, more tortuous path, and therefore elute later. patsnap.com
SEC is considered the mildest of all chromatography techniques because no binding to the stationary phase occurs, which is ideal for maintaining the native structure and biological activity of peptides. cytivalifesciences.com.cn It is often employed as a final "polishing" step in a purification workflow to separate the target peptide from aggregates or other impurities of different sizes. patsnap.com It is also widely used for buffer exchange or desalting samples. iitkgp.ac.in
Table 2: Comparison of Common Preparative Chromatography Techniques
| Technique | Separation Principle | Key Application for this compound |
|---|---|---|
| Reversed-Phase Chromatography | Hydrophobicity | High-resolution separation from other peptides with similar sizes but different polarities. springernature.com |
| Size-Exclusion Chromatography | Molecular Size (Hydrodynamic Radius) | Polishing step to remove aggregates or significantly smaller/larger impurities; buffer exchange. labmanager.compatsnap.com |
Mass Spectrometry-Based Fractionation and Analysis Integration
Mass spectrometry (MS) is a definitive analytical technique that measures the mass-to-charge (m/z) ratio of ions. When coupled with chromatography, it provides a powerful platform for both the identification and characterization of peptides from complex biological sources.
The unequivocal identification of this compound from the skin secretions of Hylarana latouchii was accomplished using a proteomics approach centered on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net This method is the cornerstone of modern proteomics for its ability to analyze complex protein and peptide mixtures with high sensitivity and accuracy. creative-proteomics.com
The process involves several key stages. First, the complex peptide mixture is loaded onto an HPLC column (typically a reversed-phase column), where the peptides are separated over time. allumiqs.com This separation reduces the complexity of the mixture entering the mass spectrometer at any given moment. creative-proteomics.com As each peptide elutes from the LC column, it is ionized and enters the first stage of the mass spectrometer, where its m/z ratio is measured. A specific peptide ion (a precursor ion) is then selected and directed into a collision cell, where it is fragmented into smaller pieces. The second stage of the mass spectrometer then measures the m/z ratios of these fragment ions, producing a tandem mass spectrum (MS/MS). creative-proteomics.com This fragmentation pattern is unique to the peptide's amino acid sequence and can be used to definitively identify this compound by matching it against sequence databases. allumiqs.com
Table 3: Workflow for LC-MS/MS Peptide Identification
| Step | Purpose | Description |
|---|---|---|
| 1. Sample Preparation | Extract peptides from the source. | Skin secretions are collected and processed to create a crude peptide extract. |
| 2. LC Separation | Reduce sample complexity. | The peptide mixture is separated by RP-HPLC, with peptides eluting over a gradient. allumiqs.com |
| 3. Ionization | Generate gas-phase ions. | As peptides elute, they are ionized, most commonly using Electrospray Ionization (ESI). |
| 4. MS1 Analysis | Measure precursor ion mass. | The mass-to-charge (m/z) ratio of the intact peptide ions is measured. |
| 5. Fragmentation (MS2) | Generate sequence-specific fragments. | Selected precursor ions are fragmented, typically via Collision-Induced Dissociation (CID). |
| 6. MS2 Analysis | Measure fragment ion masses. | The m/z ratios of the fragment ions are measured, creating an MS/MS spectrum. creative-proteomics.com |
| 7. Database Searching | Identify the peptide. | The experimental MS/MS spectrum is matched against theoretical spectra from a sequence database to confirm the peptide's identity. |
To further enhance the depth of peptide identification from a complex biological sample, Gas-Phase Fractionation (GPF) can be integrated into the LC-MS/MS workflow. nih.gov The analysis that characterized this compound utilized an LTQ XL mass spectrometer in combination with GPF analysis. nih.govcnjournals.com
GPF is a method that increases proteome coverage by dividing the total mass-to-charge range into several smaller segments. nih.gov Instead of performing a single LC-MS/MS analysis across a wide m/z range (e.g., 400-2000 m/z), the same sample is analyzed multiple times, with each run focusing on a narrow m/z window (e.g., 400-500 m/z, 500-600 m/z, etc.). nih.govgithub.com This strategy allows the mass spectrometer to select a greater number of unique, lower-abundance peptide ions for fragmentation in each run, as they are not competing with the more dominant ions from other mass ranges. lcms.cz The result is a more comprehensive identification of the peptides present in the original sample. nih.gov
Table 4: Advantages of Gas-Phase Fractionation (GPF) in Proteomics
| Advantage | Description |
|---|---|
| Increased Proteome Coverage | By analyzing smaller m/z segments iteratively, more unique peptides, especially those of low abundance, can be identified. nih.gov |
| Reduced Sample Complexity | Each analysis focuses on a more homogenous population of ions, reducing the chances of the mass spectrometer selecting the same abundant ions repeatedly. lcms.cz |
| Enhanced Sensitivity | Improves the signal-to-noise ratio and detection limits for peptides within the selected mass range. lcms.cz |
| Improved Dynamic Range | The ability to detect both very high and very low abundance peptides within a sample is significantly enhanced. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Trifluoroacetic Acid |
| Isopropanol |
Structural Characterization and Elucidation of Palustrin 2lta
Advanced Spectroscopic Methods for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)
While specific NMR studies dedicated exclusively to Palustrin-2LTa are not prominently available in the reviewed scientific literature, the application of Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of peptides in solution. libretexts.org
Two-dimensional (2D) NMR techniques are essential for detailed structural elucidation. cnjournals.commdpi.com Key 2D NMR experiments that would be applied to this compound include:
Total Correlation Spectroscopy (TOCSY): This technique is used to identify the spin systems of individual amino acid residues. figshare.com
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (typically <5 Å), providing crucial distance restraints for calculating the three-dimensional structure. figshare.commdpi.com
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This provides a map of all carbon-proton single bonds, which is invaluable for resonance assignment. mdpi.com
¹H-¹⁵N HSQC: This experiment is highly sensitive to the peptide backbone conformation and is often used to monitor structural changes. mdpi.com
By combining these NMR methods, a complete assignment of proton and carbon resonances can be achieved, leading to the calculation of a high-resolution 3D structure of this compound in solution.
Table 1: Key NMR Techniques for Peptide Structure Elucidation
| Technique | Information Provided | Relevance to this compound Structure |
| 1D ¹H-NMR | Overall fold, chemical environment of protons, conformational homogeneity. libretexts.orgscienceopen.com | Initial assessment of structural integrity and folding. |
| 2D TOCSY | Identifies amino acid spin systems (correlates all protons within a residue). figshare.com | Crucial for sequential assignment of amino acid residues. |
| 2D NOESY | Provides inter-proton distance information (through-space correlations). figshare.commdpi.com | Essential for calculating the 3D fold of the peptide. |
| 2D ¹H-¹³C/¹⁵N HSQC | Correlates protons with their directly attached carbons or nitrogens. mdpi.com | Aids in unambiguous resonance assignment and provides a fingerprint of the folded state. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. nih.gov While direct CD spectral data for this compound is limited, a study on the highly homologous peptide Palustrin-2LTb (sharing 96% sequence identity) provides significant insight. scienceopen.com
The analysis of Palustrin-2LTb using CD spectroscopy revealed that its conformation is highly dependent on the solvent environment. scienceopen.com
In a water-mimicking environment (aqueous buffer), the peptide exhibited a CD spectrum characteristic of a random coil structure. scienceopen.com
In a membrane-mimicking environment (e.g., in the presence of trifluoroethanol or lipid vesicles), the spectrum shifted to one indicative of an α-helical structure . scienceopen.com This is characterized by distinct negative peaks around 208 nm and 222 nm. photophysics.com
Given the high degree of sequence similarity, it is inferred that this compound adopts a similar conformational behavior: it is likely unstructured in aqueous solution and folds into an α-helix upon interaction with a hydrophobic or membrane-like environment. This induced folding is a common characteristic of many antimicrobial peptides and is linked to their mechanism of action. imrpress.com
Table 2: Secondary Structure Content of Palustrin-2LTb (Homolog of this compound) by CD Spectroscopy
| Environment | Dominant Secondary Structure | Characteristic CD Spectral Features |
| Aqueous Buffer | Random Coil | Strong negative band below 200 nm. scienceopen.com |
| Membrane-Mimetic | α-Helix | Negative minima at ~208 nm and ~222 nm. scienceopen.comphotophysics.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantification of peptides and proteins in solution. unchainedlabs.com The absorption of UV light by a peptide is primarily due to the presence of aromatic amino acid residues (Tryptophan, Tyrosine, Phenylalanine) and, to a lesser extent, the peptide bonds themselves. unchainedlabs.com
For this compound, UV-Vis spectroscopy would be employed to:
Determine Concentration: By measuring the absorbance at 280 nm (A280), the concentration of a purified this compound solution can be calculated using the Beer-Lambert law. This requires knowledge of the peptide's molar extinction coefficient, which is calculated based on its amino acid composition.
Assess Purity: A full UV-Vis spectrum from approximately 230 to 350 nm can serve as a simple purity check. The ratio of absorbance at 260 nm to 280 nm (A260/A280) can indicate the presence of nucleic acid contamination. unchainedlabs.com
While UV-Vis spectroscopy does not provide detailed structural information like NMR or CD, it is an indispensable tool for ensuring accurate sample concentration, which is critical for all other structural and functional assays. unchainedlabs.comthermofisher.com
High-Resolution Mass Spectrometry for Sequence and Post-Translational Modification Analysis
High-resolution mass spectrometry (MS) is a cornerstone technique in proteomics and peptidomics, essential for the definitive identification and characterization of peptides like this compound. eurofins.comthermofisher.com It provides precise mass measurements, allowing for the confirmation of amino acid sequences and the identification of any post-translational modifications (PTMs). thermofisher.com
Research on the skin secretions of the frog Hylarana latouchii successfully identified this compound using a proteomics approach based on liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov This method first separates the complex mixture of peptides from the skin secretion by RP-HPLC, and the eluted fractions are then directly analyzed by the mass spectrometer. nih.gov The high mass accuracy of modern instruments allows for the determination of the peptide's exact molecular weight, which is then compared against theoretical masses from a sequence database or from de novo sequencing data. eurofins.com
Tandem Mass Spectrometry (MS/MS) for De Novo Peptide Sequencing
Tandem mass spectrometry (MS/MS) is the definitive method for determining the amino acid sequence of a novel peptide, a process known as de novo sequencing. nih.govresearchgate.net The identification of this compound was achieved using LC-MS/MS. nih.gov
The de novo sequencing process involves several steps:
Precursor Ion Selection: In the first stage of the mass spectrometer, the intact peptide ion (the precursor ion) is selected based on its mass-to-charge (m/z) ratio. thermofisher.com
Fragmentation: The selected precursor ion is then fragmented into smaller pieces, typically by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.govijbs.com Fragmentation occurs predictably along the peptide backbone.
Fragment Ion Analysis: In the second stage of the mass spectrometer, the m/z ratios of the resulting fragment ions (product ions) are measured. thermofisher.com
Sequence Deduction: The amino acid sequence is reconstructed by analyzing the mass differences between the peaks in the fragment ion spectrum. The mass difference between consecutive ions in a series (e.g., the 'b' or 'y' ion series) corresponds to the mass of a specific amino acid residue. researchgate.net
This MS/MS-based approach allowed for the unambiguous determination of the primary amino acid sequence of this compound directly from the frog's skin secretion. nih.gov
X-ray Crystallography for Three-Dimensional Structural Resolution
X-ray crystallography is the gold standard for determining the atomic-resolution three-dimensional structure of molecules, including peptides and proteins. sciencemuseum.org.ukmdpi.com The technique requires the molecule to be in a crystalline form. sciencemuseum.org.uk A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates can be modeled. researchgate.net
To date, there are no published reports of a crystal structure for this compound. Obtaining a crystal structure for this peptide would face several challenges common to antimicrobial peptides:
Crystallization: Peptides, especially those that are flexible or adopt α-helical structures, can be notoriously difficult to crystallize.
Conformational Heterogeneity: As indicated by CD spectroscopy, this compound is likely flexible in aqueous solution, which can inhibit the formation of the well-ordered crystal lattice required for high-quality diffraction. scienceopen.com
If a crystal structure were to be obtained, it would provide an exceptionally detailed view of the peptide's three-dimensional fold, the precise orientation of its amino acid side chains, and any intermolecular interactions within the crystal lattice, offering unparalleled insight into its structure. eurofins.comresearchgate.net
Computational Approaches to Structural Prediction and Validation
The determination of the three-dimensional (3D) structure of peptides like this compound is fundamental to understanding their function. semanticscholar.org While experimental methods like X-ray crystallography and NMR spectroscopy are powerful, computational or in silico methods have become increasingly vital for predicting protein and peptide structures. reading.ac.uk These approaches are particularly useful when experimental data is scarce, bridging the gap between the vast number of known protein sequences and the comparatively smaller number of experimentally determined structures. researchgate.netmdpi.com For antimicrobial peptides (AMPs), computational tools can predict 3D conformations and antimicrobial potential, offering a promising pathway for designing new antibiotics. nih.gov
Homology Modeling , also known as comparative modeling, is a primary method for predicting the 3D structure of a protein or peptide when its sequence is similar to that of a protein with a known structure. semanticscholar.orgresearchgate.net This method is based on the principle that proteins with similar sequences (typically >30% identity) adopt similar 3D structures. reading.ac.ukresearchgate.net The process involves several key steps:
Template Identification: Searching protein databases like the Protein Data Bank (PDB) to find experimentally determined structures homologous to the target sequence (this compound). semanticscholar.org
Sequence Alignment: Aligning the target sequence with the template sequence(s). The accuracy of this alignment is critical for the quality of the final model. nih.gov
Model Building: Constructing the 3D model of the target based on the aligned template's coordinates. semanticscholar.org
For peptides and proteins with low sequence identity to known structures, homology modeling can be challenging, but advancements in methods, including the use of multiple templates, have improved accuracy. nih.govscirp.org
A variety of in silico tools and web servers are available for predicting and analyzing the conformation of peptides. These tools often employ different algorithms, from homology modeling to ab initio (template-free) methods and artificial intelligence. biorxiv.orgfiveable.me
PEP-FOLD and I-TASSER: These are online platforms used for predicting the 3D structures of peptides and proteins. nih.govfrontiersin.org For instance, studies on short cationic peptides have used PEP-FOLD to generate initial conformations, which are then refined using MD simulations. nih.gov I-TASSER is another powerful tool that uses threading and assembly refinement to generate high-quality 3D models. fiveable.mefrontiersin.org
AlphaFold: A revolutionary AI-based system developed by DeepMind that has achieved remarkable accuracy in predicting protein structures from their amino acid sequence. fiveable.meembl.org It utilizes deep learning algorithms and has made its predictions freely available through the AlphaFold Protein Structure Database, transforming the field of structural biology. embl.org
Deep Learning and ResNet: Deep convolutional residual neural networks (ResNet) have significantly advanced protein structure prediction, particularly for inter-residue contact and distance prediction. biorxiv.org These methods can learn complex sequence-structure relationships from known experimental structures, improving the accuracy of 3D models even in the absence of co-evolutionary information. biorxiv.org
Model Validation Tools: After a model is generated, its quality is assessed using programs like ProSA, PROCHECK, and ANOLEA, which check stereochemical quality, bond lengths, and angles to ensure the model is physically realistic. frontiersin.orgnih.gov
| Tool/Method | Primary Function | Application in Peptide Analysis |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules. | Analyzes conformational flexibility and stability of this compound. bonvinlab.org |
| Homology Modeling | Predicts protein structure based on a known homologous structure. | Generates a 3D model of this compound if a suitable template exists. semanticscholar.orgresearchgate.net |
| PEP-FOLD | Predicts 3D conformations of peptides. | Provides initial structural models for further refinement. nih.govfrontiersin.org |
| I-TASSER | Predicts 3D protein structure and function. | Generates structural models through threading and refinement. fiveable.mefrontiersin.org |
| AlphaFold | Predicts protein structure with high accuracy using AI. | Provides highly accurate ab initio structural models. embl.org |
| PROCHECK | Validates the stereochemical quality of a protein structure. | Assesses the quality of a predicted model of this compound. nih.gov |
Genomic and Transcriptomic Approaches to Precursor Sequence Elucidation
Identifying the gene that encodes a peptide is crucial for understanding its biosynthesis and evolutionary context. Genomic and transcriptomic approaches allow researchers to determine the sequence of the precursor protein from which the mature peptide is derived. nih.govunl.edu
The precursor sequence of this compound was successfully identified through the screening of a complementary DNA (cDNA) library derived from the skin of the broad-folded frog, Hylarana latouchii. nih.gov This is a classic and effective molecular biology technique. neb.com
The general strategy involves these steps:
mRNA Isolation: Total messenger RNA (mRNA) is extracted from the tissue of interest (in this case, frog skin), which represents all the genes being actively expressed at that time (the transcriptome). libretexts.org Due to their poly(A) tails, mRNAs can be selectively isolated from other RNA types. libretexts.org
cDNA Synthesis: The isolated mRNA is converted into a more stable double-stranded complementary DNA (cDNA) using the enzyme reverse transcriptase. libretexts.org
cDNA Library Construction: These cDNA fragments are inserted into cloning vectors, such as plasmids. unl.edulibretexts.org This collection of recombinant plasmids, each containing a different cDNA insert, is then introduced into host bacteria (like E. coli). The resulting population of transformed bacterial colonies constitutes a cDNA library, with each colony containing a copy of a single cDNA from the original tissue. unl.edulibretexts.orgbrieflands.com
Library Screening: The library is then screened to find the specific clone containing the gene of interest. libretexts.org This can be done using various methods, including hybridization with a labeled DNA probe or, more recently, through high-throughput sequencing of the library. zoonosen.net
This approach successfully led to the cloning and characterization of the cDNA sequence encoding the this compound precursor, along with precursors for other antimicrobial peptides from the same frog species. nih.gov
Once a cDNA or gene sequence is obtained, bioinformatics plays a critical role in analyzing the encoded peptide precursor. nih.gov Peptide precursors are typically larger proteins that undergo post-translational modifications, including cleavage by proteases, to release the final, active peptide. nih.gov
Bioinformatic analysis of the this compound precursor sequence would involve:
Sequence Identification: Using tools like BLAST to compare the precursor sequence against databases to find similarities with other known peptide families and confirm its identity. nih.gov
Motif and Domain Analysis: Searching the precursor sequence for conserved motifs or domains. For example, precursor proteins often contain a signal peptide sequence at the N-terminus that directs the protein for secretion, followed by the mature peptide sequence, which is often flanked by specific cleavage sites. biorxiv.org
Physicochemical Property Prediction: Using tools like ProtParam to calculate theoretical properties of the deduced peptide, such as its isoelectric point (pI), molecular weight, and hydrophobicity, which are important for its function. biorxiv.org
Comparative Genomics: Comparing the precursor gene structure and sequence with those from other species to understand its evolutionary relationships and conservation. biorxiv.org
This type of analysis helps to confirm that the cloned gene indeed codes for the peptide of interest and provides insights into its processing and biological role. biorxiv.orgfrontiersin.org
Biosynthesis and Genetic Regulation of Palustrin 2lta
Molecular Cloning of Palustrin-2LTa Precursors
The journey to understanding the biosynthesis of this compound begins with the isolation and characterization of the genetic material that codes for it. Through the technique of molecular cloning, scientists have successfully identified and sequenced the cDNA (complementary DNA) that encodes the precursor of this compound. nih.gov This process typically involves creating a cDNA library from the skin of the amphibian species known to produce the peptide.
In a key study, seven cDNA sequences that encode precursors for various antimicrobial peptides (AMPs), including this compound, were cloned from a cDNA library derived from the skin of the broad-folded frog, Hylarana latouchii. nih.gov The deduced peptide sequence from one of these clones showed high similarity to other peptides in the palustrin-2 family. nih.gov Similarly, a cDNA precursor for another palustrin peptide, palustrin-2CE, was cloned from the tadpole of the Chinese brown frog, Rana chensinensis. nih.gov
These cloned precursor sequences reveal a common structural organization. They typically consist of an N-terminal signal peptide domain, an acidic spacer region, and the C-terminal sequence of the mature antimicrobial peptide. The signal peptide directs the precursor protein into the secretory pathway, while the acidic spacer may play a role in preventing premature activation of the peptide within the host's cells.
Table 1: Cloned Antimicrobial Peptide Precursors from Hylarana latouchii
| Peptide Family | Deduced Peptides |
|---|---|
| Brevinin-2 | Brevinin-2LTa, Brevinin-2LTb, Brevinin-2LTc |
| Esculentin-1 (B1576701) | Esculentin-1LTa |
| Esculentin-2 | Esculentin-2LTa |
| Palustrin-2 | This compound |
| Temporin | Temporin-LTe |
Data sourced from a study on the molecular cloning and characterization of antimicrobial peptides from the skin of Hylarana latouchii. nih.gov
Gene Expression and Regulation in Amphibian Cutaneous Glands
The synthesis of this compound is localized to specialized glands within the amphibian skin. mdpi.com These glands, known as granular glands, are responsible for producing and secreting a cocktail of bioactive molecules, including a diverse array of antimicrobial peptides. mdpi.comnih.gov The expression of the genes encoding these peptides is a regulated process, likely influenced by developmental stage and environmental stimuli.
Gene expression studies have shown that the genes for AMP precursors, such as those for palustrin-2, are expressed in the skin glands. mdpi.comcpu-bioinfor.org Research on the mountain brown frog, Rana ornativentris, has demonstrated differential expression of genes encoding various AMP precursors, including prepropalustrin-2, in developing larvae and adult tissues. mdpi.com This suggests that the production of these peptides is tightly controlled throughout the amphibian's life cycle. The granular glands store these peptides, which are then secreted onto the skin surface as a primary defense mechanism against pathogens. mdpi.comimrpress.com
Post-Translational Processing Pathways in Peptide Maturation
The conversion of the inactive precursor protein into the mature, functional this compound peptide requires a series of enzymatic modifications known as post-translational processing. wikipedia.org These modifications are crucial for the peptide's biological activity and stability. thermofisher.comlecturio.com The primary post-translational events include proteolytic cleavage and C-terminal amidation. nih.govprotpi.ch
Proteolytic Cleavage Mechanisms
After translation, the this compound precursor undergoes proteolytic cleavage to remove the N-terminal signal peptide and the acidic spacer region, liberating the mature peptide. libretexts.org This is a common mechanism for activating many secreted proteins and peptides. numberanalytics.com The cleavage is carried out by specific proteases that recognize and cut at particular sites within the precursor sequence. nih.govpeakproteins.com This targeted cleavage is an irreversible modification that is essential for the maturation and function of the peptide. nih.gov The process ensures that the active peptide is only released when and where it is needed, preventing potential damage to the host's own cells. libretexts.org
Amidation and Other Terminal Modifications
A frequent and critical modification for many bioactive peptides, including this compound, is C-terminal amidation. nih.govlifetein.com In this process, the C-terminal carboxyl group is converted to an amide group. protpi.ch This modification is often essential for the peptide's biological activity. nih.gov The amidation process typically involves a two-step enzymatic reaction catalyzed by a bifunctional enzyme called peptidylglycine α-amidating monooxygenase (PAM). nih.gov
This amidation neutralizes the negative charge at the C-terminus, which can enhance the peptide's stability by making it more resistant to degradation by certain enzymes. lifetein.com It can also play a role in how the peptide interacts with the membranes of target microorganisms. lifetein.com While amidation is a key modification, other post-translational modifications such as the formation of disulfide bonds can also occur in other amphibian antimicrobial peptides, contributing to their structural and functional diversity. wikipedia.org
Table 2: Common Post-Translational Modifications of Peptides
| Modification | Function |
|---|---|
| Proteolytic Cleavage | Removes precursor sequences to generate the mature, active peptide. libretexts.org |
| C-terminal Amidation | Often essential for biological activity and can increase peptide stability. nih.govlifetein.com |
| Disulfide Bond Formation | Stabilizes the three-dimensional structure of the peptide. wikipedia.org |
| Phosphorylation | Can regulate the activity of proteins and peptides. thermofisher.com |
| Glycosylation | Affects protein folding, stability, and activity. thermofisher.com |
This table summarizes common modifications that contribute to the final structure and function of bioactive peptides.
Mechanistic Investigations of Palustrin 2lta Biological Action
Cellular and Subcellular Targets of Action
The primary target of Palustrin-2LTa, like many other cationic antimicrobial peptides, is the microbial cell membrane. nih.govresearchgate.net However, the possibility of interactions with intracellular components is also a subject of scientific inquiry.
The initial interaction between this compound and a target microbial cell is driven by electrostatic forces. The peptide's positive charge is attracted to the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov Following this initial binding, the peptide's amphipathic structure facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and eventual cell death. mdpi.comtandfonline.com Several models have been proposed to describe this process:
Barrel-Stave Model: In this model, the peptides aggregate and insert themselves into the membrane, forming a pore-like structure. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a channel through which cellular contents can leak out.
Toroidal Pore Model: This model suggests that the peptides induce the lipid monolayers to bend inward, creating a pore where the peptide molecules are associated with the lipid head groups. This disruption of the membrane curvature leads to the formation of a "wormhole" that spans the membrane.
Carpet Model: In this mechanism, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this peptide layer disrupts the membrane's integrity in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. nih.gov
While specific studies on this compound are limited, research on related palustrin peptides, such as Palustrin-Ca, suggests a preference for a position parallel to the target membrane, which is indicative of a non-pore-forming mechanism like the carpet model. uniprot.org
While membrane disruption is a primary mechanism, some antimicrobial peptides can translocate across the cell membrane without causing immediate lysis and interact with intracellular targets. nih.gov For members of the palustrin family, it has been hypothesized that once inside the cell, they could interfere with essential cellular processes. Potential intracellular targets could include:
Nucleic Acids (DNA and RNA): The cationic nature of the peptide could facilitate binding to the negatively charged phosphate (B84403) backbone of DNA and RNA, potentially inhibiting replication, transcription, or translation.
Protein Synthesis: The peptide could interfere with ribosomal function or other enzymes essential for protein synthesis. tandfonline.com
Enzyme Inhibition: this compound might inhibit the activity of key metabolic enzymes, disrupting vital cellular pathways.
A study on brevinin-1HL, another antimicrobial peptide from Hylarana latouchii, found that it could bind to bacterial DNA, suggesting that intracellular targeting is a plausible mechanism for peptides from this species. researchgate.net
Broad-Spectrum Antimicrobial Spectrum Analysis Methodologies (e.g., Bacterial, Fungal, Protozoal Models)
The antimicrobial efficacy of peptides like this compound is typically evaluated using standardized methodologies to determine their minimum inhibitory concentration (MIC). The MIC is the lowest concentration of the peptide that prevents visible growth of a microorganism. tubitak.gov.tr These assays are conducted against a panel of clinically relevant microorganisms, including:
Bacterial Models: Both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.
Fungal Models: Pathogenic yeasts and molds, such as Candida albicans, are common targets for antifungal activity testing. mdpi.com
Protozoal Models: The activity against parasitic protozoa can also be assessed, although this is less commonly reported for the palustrin family.
Studies on the palustrin-2 family consistently show broad-spectrum activity against a range of bacteria. mdpi.comnih.gov However, their activity against fungi like C. albicans is generally reported to be weak. mdpi.com
Table 1: Representative Antimicrobial Spectrum of the Palustrin-2 Family Peptides
| Organism | Type | Representative MIC (µg/mL) for Palustrin-2 Family Members |
| Staphylococcus aureus | Gram-positive Bacteria | 7.8 - 31.25 |
| Bacillus subtilis | Gram-positive Bacteria | ~30 |
| Listeria monocytogenes | Gram-positive Bacteria | ~30 |
| Escherichia coli | Gram-negative Bacteria | Moderate Activity |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 30 - 60 |
| Klebsiella pneumoniae | Gram-negative Bacteria | ~60 |
| Candida albicans | Fungus | Generally low to no activity |
Note: The MIC values are representative of various peptides within the Palustrin-2 family (e.g., Palustrin-Ca, Palustrin-2CE) and may not be specific to this compound. The data is compiled from multiple sources for illustrative purposes. uniprot.orgsciencechina.cn
Specific Interactions with Microbial Cell Envelope Components (e.g., Lipopolysaccharide, Peptidoglycan)
The initial and critical step in the action of this compound is its interaction with the microbial cell envelope.
Lipopolysaccharide (LPS): In Gram-negative bacteria, the outer membrane is rich in LPS, which creates a strong negative charge. Cationic peptides like this compound are thought to interact with the lipid A portion of LPS, displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane. This interaction disrupts the integrity of the outer membrane, allowing the peptide to access the inner cytoplasmic membrane. nih.govnih.gov
Peptidoglycan: In Gram-positive bacteria, the cell wall is composed of a thick layer of peptidoglycan and teichoic acids. The negative charge of teichoic acids likely facilitates the initial binding of this compound. While the thick peptidoglycan layer can present a barrier, the peptide's ability to disrupt the cytoplasmic membrane remains its primary mode of killing. researchgate.netwikipedia.org
While direct binding studies for this compound are not extensively documented, the known interactions of other cationic antimicrobial peptides with these cell wall components provide a strong basis for its proposed mechanism. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Palustrin 2lta and Its Analogs
Rational Design of Peptide Analogs
The rational design of peptide analogs is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties while minimizing undesirable effects. drugdesign.org This approach involves systematic modifications to a parent peptide's structure to understand which components are essential for its biological activity. gardp.org For peptides like Palustrin-2LTa, the goal is to create analogs with improved antimicrobial potency, greater selectivity for microbial over host cells, and increased stability. nih.gov Computer-aided design frameworks and optimization algorithms are often employed to predict the effects of these modifications and guide the synthesis of new, more effective peptide sequences. rsc.org
Amino Acid Substitution Effects on Bioactivity and Selectivity
Altering the amino acid sequence is a fundamental strategy in SAR studies. researchgate.net The substitution of specific residues can profoundly impact a peptide's physicochemical properties, such as its net charge, hydrophobicity, and amphipathicity, which in turn dictate its biological activity. frontiersin.org
Key principles guiding amino acid substitution include:
Hydrophobicity and Charge : Basic amino acids with a positive charge are crucial for the initial electrostatic attraction to negatively charged bacterial membranes. frontiersin.org Hydrophobic amino acids facilitate the peptide's insertion into and disruption of the lipid bilayer. frontiersin.org The balance between these properties is critical; for instance, a single leucine-to-phenylalanine substitution in one study was shown to enhance both antitumor and antibacterial activity, suggesting phenylalanine's aromatic properties conferred an advantage. mdpi.com
Selectivity : A primary challenge is designing peptides that are toxic to microbes but not to host cells (e.g., red blood cells). Modifications to the hydrophobic moment—a measure of the amphiphilicity of a helix—can enhance this selectivity. nih.gov In a study on the peptide mastoparan, selective amino acid substitutions that modified the hydrophobic moment yielded an analog with broad-spectrum antimicrobial activity but without the hemolytic and cytotoxic effects of the parent peptide. nih.gov
Unnatural Amino Acids : Introducing unnatural or halogenated amino acids can be a powerful tool to fine-tune a peptide's properties. mdpi.com Halogenation, for example, can control lipophilicity, membrane permeation, and metabolic stability. mdpi.com
The following table summarizes the general effects of different amino acid substitutions on peptide bioactivity, which are guiding principles for modifying this compound.
| Substitution Type | Rationale | Expected Effect on Bioactivity | Expected Effect on Selectivity (Microbe vs. Host) |
| Increase Net Positive Charge (e.g., replace neutral with Lys, Arg) | Enhance electrostatic attraction to anionic bacterial membranes. frontiersin.org | Potentially increased antimicrobial activity. researchgate.net | May increase, as mammalian cells are typically zwitterionic. |
| Modify Hydrophobicity (e.g., Leu → Phe) | Alter membrane insertion and disruption capabilities. mdpi.com | Can increase or decrease activity depending on the specific residue and its position. mdpi.com | Can be fine-tuned to reduce hemolysis. nih.gov |
| Introduce D-Amino Acids | Increase resistance to degradation by host and bacterial proteases. frontiersin.org | Maintained or slightly altered antimicrobial activity. frontiersin.org | Generally does not affect selectivity. |
| Introduce Unnatural Amino Acids (e.g., Halogenated Trp) | Modulate lipophilicity and structural properties. mdpi.com | Can significantly enhance activity. mdpi.com | May increase hemolytic activity if hydrophobicity is excessively increased. frontiersin.org |
Truncation and Extension Strategies for Functional Motif Identification
Truncation studies, which involve systematically shortening the peptide chain from either the N- or C-terminus, are essential for identifying the smallest sequence fragment that retains biological activity—the "active core". nih.gov Research on close analogs of this compound has effectively used this strategy.
A study on Palustrin-2LTb demonstrated that as the peptide was truncated, its antibacterial activity first increased and then decreased, peaking after the removal of the C-terminal "Rana Box". nih.gov Further truncation to 12 amino acids or fewer resulted in a complete loss of antimicrobial efficacy. nih.gov
Similarly, studies on GL-29, an analog of Palustrin-2ISb, involved truncating the C-terminal seven amino acids (the 'Rana box') to create the analog GL-22. mdpi.comnih.gov This modification was instrumental in determining the role of this specific region. The results showed that GL-22 retained broad-spectrum antimicrobial activity comparable to the parent peptide but exhibited significantly lower hemolytic activity, indicating improved selectivity. nih.gov However, further truncations from either end of GL-22 failed to produce shorter peptides with potent activity, suggesting that the full length of the GL-22 sequence is necessary for its function. mdpi.com
The table below details the findings from the truncation of the Palustrin-2ISb analog, GL-29.
| Peptide | Sequence | Modification from Parent | MIC vs. S. aureus (μM) | Hemolysis (% at 100 μM) |
| GL-29 | GLLGSIPGLLGGLISAFKGLAK.CVCKLSGQC | Parent Peptide | 8 | ~20% |
| GL-22 | GLLGSIPGLLGGLISAFKGLAK | C-terminal 'Rana Box' truncated | 8 | < 5% |
Data derived from studies on Palustrin-2ISb analogs. mdpi.comnih.gov
Evaluation of Stereochemical and Cyclization Modifications
Stereochemical Modifications : The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established method to enhance a peptide's resistance to proteases, thereby increasing its stability in biological systems. frontiersin.org Studies have shown that such substitutions can often be made without compromising antimicrobial activity. frontiersin.org
Cyclization Modifications : Cyclization can improve peptide stability and bioactivity by constraining the peptide into a more rigid and bioactive conformation. nih.gov One advanced strategy is "stapling," where a covalent bridge is introduced between the side chains of two amino acids to lock the peptide into an α-helical structure. nih.gov This has been shown to increase protease resistance, cell penetration, and biological activity. nih.gov Palustrin-2 peptides naturally contain a form of cyclization in their C-terminal "Rana box" domain, which features a disulfide bridge. mdpi.com
Influence of Peptide Conformation on Biological Activity
The three-dimensional structure, or conformation, of a peptide is intrinsically linked to its function. rsc.org While many antimicrobial peptides are unstructured in aqueous solution, they adopt a defined secondary structure, such as an α-helix, upon interacting with a biological membrane or a membrane-mimicking environment. biorxiv.org
Role of Alpha-Helical Content and Amphiphilicity
The formation of an amphipathic α-helix is a hallmark of many membrane-active antimicrobial peptides, including those in the palustrin family. researchgate.net This structure features a spatial separation of hydrophobic and hydrophilic (or charged) amino acid residues, creating two distinct faces on the helix. csic.es
A structural study of Palustrin-Ca, a member of the palustrin-2 family, confirmed that the peptide forms a long α-helix spanning from residue Ile6 to Ala26 when in a membrane-mimicking solvent. biorxiv.org This helical conformation is critical for its interaction with membranes. The hydrophobic face of the helix interacts with the lipid core of the bacterial membrane, while the cationic hydrophilic face interacts with the negatively charged phospholipid head groups. biorxiv.orgnih.gov This amphiphilic nature is crucial for membrane binding and subsequent disruption. uci.edu Molecular dynamics simulations showed that Palustrin-Ca maintains its helical structure and aligns itself parallel to the surface of a micelle, an orientation that maximizes favorable hydrophobic and electrostatic contacts. biorxiv.org
Impact of Disulfide Bridge Formation on Structure and Function
Disulfide bridges are covalent bonds formed between the thiol groups of two cysteine residues. creative-proteomics.com These bonds are critical in stabilizing the tertiary and quaternary structures of many proteins and peptides. wikipedia.org In the Palustrin-2 family, a disulfide bridge is a key feature of the conserved C-terminal "Rana box" domain. mdpi.com This bridge creates a cyclic heptapeptide (B1575542) or hexapeptide structure at the C-terminus. mdpi.com
The disulfide bond stabilizes the folded form of a protein or peptide domain by holding two parts of the molecule together, thereby reducing the entropy of the unfolded state. wikipedia.org This covalent link is crucial for maintaining the shape and, in many cases, the function of the protein. nih.govfrontiersin.org
However, SAR studies on palustrin analogs have revealed a nuanced role for this structural feature. As demonstrated in the truncation studies of GL-29 and Palustrin-2LTb, the removal of the entire 'Rana box,' including the disulfide bridge, had little to no negative impact on the peptides' direct antimicrobial potency against bacteria. nih.govnih.gov Strikingly, this modification led to a significant decrease in hemolytic activity, thus enhancing the peptide's therapeutic index. nih.gov This suggests that while the disulfide-bridged "Rana box" is a conserved structural motif, it is not essential for the core antimicrobial function of these specific palustrin peptides and may be a primary contributor to their toxicity against host cells.
Computational Design and Optimization for Enhanced Properties
The development of novel antimicrobial agents often involves the strategic modification of naturally occurring peptides to enhance their therapeutic properties, such as potency and selectivity, while minimizing undesirable traits like toxicity and manufacturing costs. Computational, or in silico, methods play a pivotal role in this optimization process by enabling the rational design and screening of peptide analogs before their costly and time-consuming chemical synthesis and biological testing. nih.gov These approaches leverage our understanding of the relationships between a peptide's sequence, its structure, and its biological function to predict the effects of specific modifications.
In Silico Peptide Design and Screening
In silico peptide design for antimicrobial peptides (AMPs) like this compound involves using bioinformatics tools and molecular modeling software to create and evaluate new peptide sequences based on a parent template. nih.gov This process allows for the rapid exploration of a vast sequence space to identify candidates with a higher probability of success. A key strategy in the computational modification of AMPs is truncation, which aims to identify the shortest possible sequence that retains or even improves upon the biological activity of the original peptide. nih.govmdpi.com Shorter peptides are generally less expensive to synthesize and may exhibit reduced toxicity. nih.gov
A notable example of this approach is the bioinformatics-directed modification of Palustrin-2LTb, a close homolog of this compound isolated from the same frog species, Hylarana latouchii. nih.gov In this study, researchers employed an in silico method that mimicked the enzymatic cleavage process of trypsin-like proteases to generate a series of truncated peptides. nih.gov The rationale was to identify the valid active-core fragments of the parent peptide. nih.gov The physicochemical properties of these designed analogs, such as their net charge, hydrophobicity, and helical conformation, were predicted using computational tools to screen for promising candidates. nih.gov
The screening process involved analyzing the predicted secondary structures and key physicochemical parameters, which are crucial for antimicrobial activity. For instance, the ability to form a stable α-helical structure in a membrane-mimetic environment is a common feature of potent AMPs. mdpi.com Helical wheel projections are often used to visualize the distribution of hydrophobic and hydrophilic residues, as an amphipathic structure is critical for membrane interaction. researchgate.net
The functional screening of the synthesized peptides designed in silico revealed that a specific truncated fragment not only maintained but also optimized the antimicrobial efficacy of the parent peptide. nih.gov This demonstrates the power of computational design and screening to efficiently guide the development of new, more effective peptide-based drug candidates. nih.gov
Table 1: Designed Analogs of Palustrin-2LTb and their Predicted Physicochemical Properties
| Peptide Name | Sequence | Net Charge | Hydrophobicity (H) |
| Palustrin-2LTb | GFFDTLKKVAGVIAKLV-C-KVTKKC | +5 | 0.498 |
| Fragment 1 | GFFDTLKKVAGVIAKLV-C | +3 | 0.501 |
| Fragment 2 | GFFDTLKKVAGVIAK | +3 | 0.478 |
| Fragment 3 | GFFDTLKKVAGVIA | +2 | 0.452 |
| Fragment 4 | GFFDTLKKVAGVI | +2 | 0.457 |
This table is based on data from a study on Palustrin-2LTb, a close homolog of this compound. nih.gov The data is illustrative of the computational design process for this family of peptides.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dibru.ac.inmdpi.com In the context of this compound and its analogs, QSAR studies represent a powerful tool for understanding the specific molecular features that govern antimicrobial potency and for predicting the activity of newly designed, untested peptides. biolscigroup.us
While specific QSAR models for this compound are not publicly available, the methodology provides a clear framework for future optimization efforts. A QSAR study begins with a dataset of molecules with known biological activities (e.g., minimum inhibitory concentration). nih.gov For each peptide analog, a set of numerical parameters, known as molecular descriptors, are calculated. nih.gov These descriptors quantify various aspects of the peptide's physicochemical properties.
The core of QSAR is to develop a statistical model that relates these descriptors (the independent variables) to the biological activity (the dependent variable). dibru.ac.in Multiple Linear Regression (MLR) is a common technique used for this purpose, which generates an equation where the activity is a linear combination of the most relevant descriptors. mdpi.com The statistical significance and predictive power of the resulting QSAR model are rigorously evaluated through internal and external validation procedures to ensure its robustness. dibru.ac.inbiolscigroup.us
A well-validated QSAR model can be used to:
Predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. dibru.ac.in
Provide mechanistic insights by identifying the key molecular properties (e.g., charge, hydrophobicity, specific structural motifs) that are either beneficial or detrimental to the desired biological activity. biolscigroup.us
For antimicrobial peptides like this compound, relevant descriptors in a QSAR model would likely capture features related to their interaction with microbial membranes.
Table 2: Examples of Molecular Descriptors for Peptide QSAR Studies
| Descriptor Class | Specific Example | Relevance to Antimicrobial Activity |
| Constitutional | Molecular Weight | Influences diffusion and interaction with membrane. |
| Topological | Wiener Index | Describes molecular branching, which can affect peptide folding. |
| Physicochemical | Net Charge | Crucial for the initial electrostatic attraction to negatively charged bacterial membranes. researchgate.net |
| Physicochemical | Hydrophobic Moment | Quantifies the amphipathicity of a helix, critical for membrane insertion and disruption. |
| Quantum-Chemical | HOMO/LUMO Energies | Relates to the electron-donating/accepting capabilities of the peptide, which can influence interactions. |
This table presents a conceptual overview of descriptor types that are fundamental to building QSAR models for antimicrobial peptides.
By systematically modifying the structure of this compound and analyzing the results through QSAR modeling, researchers can refine the peptide's structure to achieve enhanced antimicrobial properties, paving the way for the development of new therapeutic agents.
Synthetic Methodologies for Palustrin 2lta and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the most common and well-established method for the chemical synthesis of Palustrin-2LTa and its analogues. mdpi.comresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bioscientifica.com The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of these reagents and byproducts by simple washing and filtration, which greatly simplifies the purification process. researchgate.net
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach for the SPPS of peptides like this compound. bioone.orgnih.gov In this method, the N-terminus of the growing peptide chain is temporarily protected by the Fmoc group, which is removed by a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), before the coupling of the next amino acid. nih.gov The side chains of the amino acids are protected by acid-labile tert-butyl (tBu) groups. nih.gov
For the synthesis of Palustrin-2 peptides and their derivatives, Rink amide resin is often employed as the solid support. mdpi.com The synthesis proceeds by sequential deprotection and coupling cycles. Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly used to activate the carboxyl group of the incoming amino acid, facilitating the formation of the peptide bond. The successful completion of each coupling step can be monitored using tests like the Kaiser test. nih.gov
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cleavage cocktail. A common mixture for peptides containing sensitive residues like cysteine, such as in this compound, is 94% trifluoroacetic acid (TFA), 2% water, 2% thioanisole (B89551) (TIS), and 2% 1,2-ethanedithiol (B43112) (EDT). mdpi.com The TIS and EDT act as scavengers to trap the reactive carbocations generated during the cleavage process, preventing side reactions. researchgate.net
Following cleavage, the crude peptide is precipitated and washed with a cold organic solvent like diethyl ether. mdpi.com Purification is then carried out using reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.combioone.org The purity and identity of the final peptide are confirmed by analytical techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. mdpi.com The formation of the characteristic C-terminal disulfide bridge in this compound, which forms the "Rana box" domain, can be achieved by air oxidation of the purified linear peptide in a suitable buffer at room temperature. nih.gov
Table 1: Key Reagents and Conditions in SPPS of Palustrin-2 Analogues
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Solid Support | Rink Amide Resin | Provides a solid-phase anchor for peptide synthesis, yielding a C-terminal amide upon cleavage. | mdpi.com |
| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminus of the amino acids; removed by piperidine. | bioone.orgnih.gov |
| Side-Chain Protection | tBu (tert-butyl) based groups | Protects reactive amino acid side chains; removed by strong acid. | nih.gov |
| Coupling Reagents | HBTU/HOBt | Activates the incoming amino acid to facilitate peptide bond formation. | mdpi.com |
| Cleavage Cocktail | TFA/TIS/EDT/H₂O (e.g., 94:2:2:2) | Cleaves the peptide from the resin and removes side-chain protecting groups. | mdpi.com |
| Purification | RP-HPLC | Purifies the crude peptide to a high degree of homogeneity. | bioone.org |
| Characterization | MALDI-TOF MS | Confirms the molecular weight and identity of the synthesized peptide. | mdpi.com |
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis, also known as conventional peptide synthesis, was the primary method for creating peptides before the advent of SPPS. nih.gov While largely superseded by SPPS for routine synthesis due to its labor-intensive and time-consuming nature, solution-phase synthesis remains a viable and sometimes necessary approach, particularly for the large-scale production of shorter peptides or for peptides with structures that are difficult to assemble on a solid support. nih.govimrpress.com
In this method, protected amino acids are coupled in a homogenous organic solvent system. abyntek.com Unlike SPPS, the growing peptide chain is not attached to a solid support but remains in solution throughout the synthesis. This requires purification, typically by crystallization or chromatography, after each coupling and deprotection step to remove excess reagents and by-products, which is a major drawback of the method. scienceopen.com
The synthesis can be performed using two main strategies: stepwise synthesis, where single amino acids are added one by one, or fragment condensation, where pre-synthesized peptide fragments are coupled together. nih.gov Fragment condensation is often more efficient for synthesizing longer peptides. The choice of protecting groups is critical to prevent side reactions and ensure that the correct peptide bond is formed. Typically, a combination of orthogonal protecting groups is used, which can be removed under different conditions.
For some amphibian antimicrobial peptides, especially shorter ones, solution-phase synthesis can be more cost-effective than SPPS, particularly for large-scale manufacturing. imrpress.com However, the synthesis of complex peptides like this compound, which is 31 amino acids long and contains a disulfide bridge, via solution-phase methods would be challenging and is not commonly reported. researchgate.netbiorxiv.org The synthesis of biphalin, a dimeric opioid peptide, is a notable example where solution-phase synthesis is required due to its unique hydrazide bridge structure, which is incompatible with standard SPPS protocols. nih.govresearchgate.net This highlights the continued relevance of solution-phase techniques for peptides with unconventional structures.
Chemo-Enzymatic Synthesis for Modified Peptide Generation
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. psu.edu This hybrid approach is particularly useful for the synthesis of modified peptides, such as glycopeptides, or for the cyclization and ligation of peptide fragments. nih.govfrontiersin.org
The general strategy involves the chemical synthesis of peptide fragments, often via SPPS, which are then joined together or modified using enzymes. beilstein-journals.org Proteases, which naturally cleave peptide bonds, can be used in reverse under specific conditions (e.g., in organic co-solvents or with modified substrates) to catalyze the formation of peptide bonds. psu.edu Engineered ligases, such as Omniligase-1, have been developed to efficiently catalyze the formation of peptide bonds between a C-terminal ester and an N-terminal amine, allowing for the traceless ligation of peptide fragments with high yields. frontiersin.org
This method offers several advantages:
High Specificity : Enzymes catalyze reactions at specific sites, avoiding the need for extensive protecting group strategies for the fragments being joined. psu.edu
Mild Conditions : Enzymatic reactions proceed under physiological conditions of temperature and pH, which minimizes side reactions like racemization. psu.edu
Synthesis of Complex Peptides : CEPS is well-suited for producing peptides that are difficult to make by purely chemical means, such as those with specific post-translational modifications.
For example, chemo-enzymatic methods have been used to synthesize glycopeptides by first chemically synthesizing an N-acetylglucosaminyl peptide and then using an endoglycosidase to transfer a complex oligosaccharide to it. nih.gov Similarly, thioesterase domains from nonribosomal peptide synthetase (NRPS) machinery have been used for the in vitro macrocyclization of linear peptide precursors prepared by SPPS. beilstein-journals.org This approach could potentially be applied to form the cyclic "Rana box" motif of this compound. While specific reports on the chemo-enzymatic synthesis of this compound are not available, the methodology has been successfully applied to other macrocyclic peptide antibiotics, demonstrating its potential for producing complex structures. acs.org
Table 2: Comparison of Synthesis Methodologies for Peptides
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis | Chemo-Enzymatic Peptide Synthesis | Recombinant Expression |
|---|---|---|---|---|
| Principle | Stepwise addition of amino acids on a solid support. | Coupling of amino acids/fragments in solution. | Combination of chemical synthesis and enzymatic ligation/modification. | Production of peptide in a host organism from its corresponding gene. |
| Key Advantage | Speed, ease of automation, simplified purification. | Scalability for shorter peptides, suitable for some non-standard structures. | High specificity, mild reaction conditions, synthesis of complex modifications. | Cost-effective for large-scale production, natural folding and modifications. |
| Main Limitation | Difficulty with very long or complex sequences, cost of reagents. | Labor-intensive, difficult purification, potential for racemization. | Enzyme availability and stability, requires expertise in both chemistry and enzymology. | Limited to natural amino acids, potential for low yield or inclusion body formation. |
| Application for this compound | Most common and practical method for research-scale synthesis. mdpi.com | Theoretically possible but complex and not commonly used. imrpress.com | Potentially useful for cyclization or specific modifications. frontiersin.orgbeilstein-journals.org | Feasible and demonstrated for related Palustrin-2 peptides. tandfonline.com |
Recombinant Expression Systems for Heterologous Peptide Production
Recombinant DNA technology offers a cost-effective and scalable alternative to chemical synthesis for the production of peptides, especially for longer sequences or when large quantities are needed. mdpi.comnih.gov This approach involves introducing the gene encoding the peptide of interest into a host organism, which then produces the peptide through its own cellular machinery. Escherichia coli is the most widely used host for recombinant protein expression due to its rapid growth, well-understood genetics, and low cost. abyntek.comnih.gov
The production of Palustrin-2 peptides via recombinant expression has been successfully demonstrated. For instance, Palustrin-2CE from Rana chensinensis was expressed in E. coli. tandfonline.com The general workflow involves several key steps:
Gene Cloning : The cDNA sequence encoding the mature Palustrin-2 peptide is cloned into an expression vector. tandfonline.com Often, the peptide is expressed as a fusion protein with a larger, more stable partner like Glutathione-S-Transferase (GST) or a His-tag. This fusion strategy can improve expression levels, increase solubility, and protect the small antimicrobial peptide from degradation by host proteases. tandfonline.commdpi.com
Transformation and Expression : The recombinant vector is introduced into a suitable E. coli strain, such as BL21(DE3). abyntek.comtandfonline.com Protein expression is then induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). mdpi.com Expression conditions, such as temperature and induction time, are optimized to maximize the yield of soluble protein. tandfonline.com
Purification and Cleavage : The cells are harvested, and the fusion protein is purified from the cell lysate, typically using affinity chromatography (e.g., GST-affinity or Nickel-NTA chromatography). abyntek.comtandfonline.com
Tag Removal : The fusion tag is then proteolytically cleaved from the target peptide using a specific protease (e.g., PreScission Protease for a GST tag) whose recognition site was engineered into the fusion construct. tandfonline.com
Final Purification : The released Palustrin-2 peptide is separated from the fusion tag and the protease using further purification steps, such as size-exclusion chromatography (e.g., Sephadex G50) or RP-HPLC. tandfonline.com
A study on the recombinant expression of Palustrin-2CE showed that a soluble GST-fusion protein could be produced at high levels (35-39% of total cellular protein). tandfonline.com After purification and cleavage, the final peptide was obtained with high purity (>97%) and demonstrated biological activity. tandfonline.com This demonstrates that recombinant expression in E. coli is a viable and efficient method for producing functional Palustrin-2 peptides like this compound.
Ecological and Evolutionary Context of Palustrin 2lta
Phylogenetic Analysis of Palustrin Peptide Family Members
The Palustrin family of peptides, to which Palustrin-2LTa belongs, is a fascinating subject for phylogenetic analysis, revealing deep evolutionary roots and significant diversification. These peptides are primarily found in the skin secretions of frogs from the Ranidae family, often referred to as true frogs. mdpi.com Phylogenetic studies, which analyze the evolutionary relationships based on amino acid sequences, have been instrumental in understanding the origins and diversification of these molecules.
The Palustrin peptide family is one of several families of antimicrobial peptides found in ranid frogs, including brevinin-1 (B586460), brevinin-2, esculentin-1 (B1576701), esculentin-2, ranalexin, ranatuerin-1, ranatuerin-2, and temporin. mdpi.com The distribution of these families is not uniform across all ranid species, suggesting distinct evolutionary trajectories. For instance, while some peptide families like brevinin-1 and temporin are widely distributed across both Eurasian and North American ranids, the distribution of the palustrin-2 family is more sporadic. nih.govresearchgate.net
Palustrin peptides are characterized by a specific molecular structure, including a C-terminal cyclic domain. imrpress.com For example, Palustrin-2 peptides, such as this compound, typically consist of 31 amino acids and feature a cyclic heptapeptide (B1575542) region. nih.gov This structural motif, often referred to as the "Rana box," is also present in the esculentin-1 and esculentin-2 families, suggesting a shared evolutionary origin or convergent evolution of this feature. imrpress.com
Phylogenetic trees constructed based on the amino acid sequences of various AMPs, including palustrins, have helped to clarify the taxonomic relationships between frog species. mdpi.com For example, a phylogenetic tree of AMPs from Rana amurensis revealed that palustrin-2AM, along with other AMP families, formed distinct clades. mdpi.com Similarly, analysis of AMPs in Rana arvalis and Rana temporaria showed that while some AMP families had species-specific alleles, Palustrin alleles were not distinctly separated between the two species, suggesting a more complex evolutionary history. nih.gov
The nomenclature of these peptides often reflects their species of origin, with a suffix indicating the species and a letter to distinguish between different peptides from the same species (e.g., LTa for Hylarana latouchii). capes.gov.br This systematic naming helps in tracing the evolutionary relationships between orthologous (genes in different species that evolved from a common ancestral gene) and paralogous (genes related by duplication within a genome) peptides. capes.gov.br
Comparative Peptidomics Across Diverse Amphibian Species
Comparative peptidomics, the large-scale study of peptides, has been a powerful tool for cataloging the diversity of antimicrobial peptides across different amphibian species and understanding the distribution of the Palustrin-2 family. These studies typically involve the analysis of skin secretions, which contain a rich cocktail of bioactive peptides.
This compound was first identified in the skin secretions of the broad-folded frog, Hylarana latouchii. nih.gov However, members of the Palustrin-2 family have been found in several other ranid species, highlighting both the conservation and diversification of this peptide family. For instance, Palustrin-2 peptides were first identified in the pickerel frog, Rana palustris (now Lithobates palustris). researchgate.net
The distribution of Palustrin-2 peptides appears to be somewhat restricted geographically. While found in both Eurasian and North American ranid species, their presence is described as sporadic. nih.govnih.gov This contrasts with other AMP families like brevinin-1 and temporin, which have a much wider distribution. nih.gov This patchy distribution could be the result of gene loss events in some lineages or the acquisition of this peptide family in specific evolutionary branches.
The following table provides a comparative overview of some Palustrin-2 peptides identified in different amphibian species.
| Peptide Name | Source Species | Family |
| This compound | Hylarana latouchii (Broad-folded frog) | Palustrin-2 |
| Palustrin-2LTb | Hylarana latouchii (Broad-folded frog) | Palustrin-2 |
| Palustrin-2c | Rana palustris (Pickerel frog) | Palustrin-2 |
| Palustrin-2AM | Rana amurensis | Palustrin-2 |
The discovery of multiple Palustrin-2 peptides within a single species, such as this compound and Palustrin-2LTb in Hylarana latouchii, indicates that gene duplication events have played a significant role in the evolution of this peptide family. nih.gov These duplicated genes can then evolve independently, leading to the generation of novel peptides with potentially different functions or specificities.
Evolutionary Pressures Driving Antimicrobial Peptide Diversity and Functional Specialization
The remarkable diversity of antimicrobial peptides (AMPs) in amphibians, including the Palustrin family, is a direct consequence of intense and ongoing evolutionary pressures. The primary driver of this diversity is the constant threat posed by a wide array of pathogenic microorganisms in the environments that amphibians inhabit. researchgate.net
Amphibian skin is a critical interface with the environment and is constantly exposed to bacteria, fungi, and viruses. researchgate.net To counter this, amphibians have evolved a sophisticated chemical defense system in their skin secretions, with AMPs being a key component. researchgate.net The evolution of these peptides is thought to be a classic example of an "evolutionary arms race," where pathogens continually evolve mechanisms to evade the host's defenses, and the host, in turn, evolves new or modified defenses.
Several key evolutionary mechanisms contribute to the diversification of AMPs:
Gene Duplication: The presence of multiple, closely related AMPs within a single species, such as the various Palustrins, is strong evidence for gene duplication. nih.gov Once a gene is duplicated, one copy can retain the original function while the other is free to accumulate mutations, potentially leading to a new peptide with a different antimicrobial spectrum or function. nih.gov
Diversifying Selection: Also known as positive selection, this is a process where new variants are favored. In the context of AMPs, this means that mutations that result in a more effective peptide against a particular pathogen will be selected for and become more common in the population. Studies have shown that the mature peptide-coding regions of AMP genes often exhibit high rates of non-synonymous substitutions (mutations that change the amino acid sequence), a hallmark of diversifying selection.
The evolution of AMPs is not solely driven by the need to kill pathogens. There can be trade-offs, where a highly potent AMP might also be toxic to the host's own cells. Therefore, selection also acts to minimize this toxicity while maintaining antimicrobial efficacy. This delicate balance further contributes to the observed diversity and specialization of these defense molecules.
Future Directions and Emerging Research Avenues for Palustrin 2lta
Advanced Analytical Technologies for Complex Biological Matrix Analysis
The initial identification and characterization of Palustrin-2LTa relied on established proteomic techniques. researchgate.netresearchgate.net Future investigations into its therapeutic applicability will necessitate more advanced analytical methods capable of accurately detecting and quantifying the peptide within complex biological environments, such as blood, plasma, and tissue. These technologies are crucial for understanding the peptide's pharmacokinetics and biodistribution.
Key analytical approaches include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which have been used to analyze the primary structure of this compound. researchgate.netresearchgate.netresearchgate.net Future studies will focus on developing and validating highly sensitive LC-MS/MS assays for quantifying the peptide in biological fluids. Furthermore, advanced techniques like Gas-Phase Fractionation (GPF) combined with mass spectrometry can offer more comprehensive analysis of the peptide and its potential metabolites in vivo. researchgate.netresearchgate.net Biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) will be instrumental in characterizing the binding kinetics and affinity of this compound with its target bacterial membranes in real-time. researchgate.net
Table 1: Advanced Analytical Technologies for this compound Research
| Technology | Principle | Application to this compound Research |
|---|---|---|
| LC-MS/MS | Separates molecules by liquid chromatography and identifies them by their mass-to-charge ratio. | Quantitative analysis of this compound and its metabolites in plasma, urine, and tissue samples to determine pharmacokinetic profiles. |
| GPF-MS | A mass spectrometry technique that fractionates ions in the gas phase for deeper proteomic analysis. | In-depth characterization of the peptide profile in complex biological samples, identifying potential modifications or degradants of this compound. researchgate.netresearchgate.net |
| ITC | Measures the heat change that occurs when two molecules interact, providing data on binding affinity and thermodynamics. | Determining the binding affinity and thermodynamic parameters of the interaction between this compound and bacterial membrane models (e.g., liposomes). researchgate.net |
| SPR | Detects binding events in real-time by measuring changes in the refractive index at a sensor surface. | Analyzing the kinetics (on-rate and off-rate) of this compound binding to immobilized bacterial membrane components. |
Understanding Microbial Resistance Mechanisms to this compound
A significant advantage of many antimicrobial peptides is their mode of action, which involves direct physical disruption of the bacterial cell membrane. imrpress.com This mechanism is believed to be less susceptible to the development of resistance compared to conventional antibiotics that target specific enzymes or metabolic pathways, as altering the fundamental structure of the cell membrane is an energetically costly process for bacteria. imrpress.comresearchgate.net
Despite this inherent advantage, it is crucial to proactively investigate the potential for microbial resistance to this compound. Future research should involve long-term serial passage studies, where bacteria are exposed to sub-lethal concentrations of the peptide over many generations to determine if resistance can be induced. If resistant strains emerge, the subsequent focus will be on elucidating the underlying molecular mechanisms. Potential mechanisms could include modifications to the bacterial cell envelope, such as altering the net charge of the membrane through changes in teichoic acids (in Gram-positive bacteria) or the lipid A component of lipopolysaccharide (LPS) (in Gram-negative bacteria), which would reduce the peptide's initial electrostatic attraction. researchgate.net Other possibilities include the upregulation of efflux pumps that actively remove the peptide from the cell or the secretion of proteases that degrade this compound.
Table 2: Potential Microbial Resistance Mechanisms and Investigative Approaches
| Potential Mechanism | Description | Investigative Approach |
|---|---|---|
| Membrane Modification | Alteration of membrane components (e.g., phospholipids, LPS, teichoic acids) to reduce peptide binding or insertion. | Lipid analysis using mass spectrometry; Gene sequencing to identify mutations in enzymes involved in membrane biosynthesis. |
| Efflux Pump Upregulation | Increased expression of membrane pumps that actively expel this compound from the bacterial cytoplasm. | Quantitative real-time PCR (qRT-PCR) to measure the expression of known efflux pump genes; Efflux pump inhibitor assays. researchgate.net |
| Proteolytic Degradation | Secretion of bacterial proteases that cleave and inactivate the peptide before it can reach its target. | Proteomic analysis (e.g., zymography) of bacterial supernatants to identify proteolytic activity; Mass spectrometry to identify peptide fragments. |
| Biofilm Formation | Formation of a protective extracellular matrix that physically blocks the peptide from reaching the bacterial cells. | Crystal violet staining to quantify biofilm mass; Confocal microscopy to visualize peptide penetration into the biofilm. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Insight
To gain a holistic understanding of how this compound functions and how bacteria respond to it, future research must move towards the integration of multiple high-throughput "omics" datasets. This systems-level approach can reveal complex interactions and pathways that would be missed by studying single components in isolation. A similar bioinformatics-aided approach has been used to explore the active fragments of the related peptide, palustrin-2LTb. nih.gov
A multi-omics strategy for this compound would involve combining proteomics, transcriptomics, and metabolomics. Proteomics can be used to track the peptide's stability and interaction partners within a biological system. researchgate.netresearchgate.netTranscriptomics (e.g., RNA-seq) can reveal the global changes in bacterial gene expression upon exposure to the peptide, highlighting the stress response pathways that are activated. Metabolomics can then identify the resulting shifts in the bacterial metabolic network. By integrating these datasets, researchers can build comprehensive models of the peptide's mechanism of action, from initial membrane binding to the downstream cellular consequences, providing a powerful platform for rational peptide engineering and optimization.
Table 3: Multi-Omics Integration for this compound Research
| Omics Field | Technology | Insights Gained |
|---|---|---|
| Proteomics | Mass Spectrometry (LC-MS/MS) | Identification of this compound binding partners; Quantification of peptide stability and degradation products. researchgate.netresearchgate.net |
| Transcriptomics | RNA-Sequencing (RNA-seq) | Global analysis of bacterial gene expression changes in response to peptide treatment; Identification of stress response and resistance pathways. |
| Metabolomics | NMR, GC-MS, LC-MS | Characterization of changes in the bacterial metabolic profile; Identification of key metabolic pathways disrupted by this compound. |
| Genomics | Whole Genome Sequencing | Analysis of mutations in laboratory-evolved resistant bacterial strains to identify the genetic basis of resistance. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
